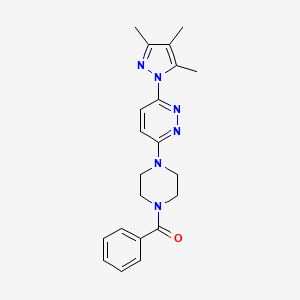

phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replicationA molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound .

Pharmacokinetics

The compound has shown potent antileishmanial and antimalarial activities in vitro and in vivo , suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for these applications.

Result of Action

The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei .

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, they have been linked to the inhibition of acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Cellular Effects

Related pyrazole derivatives have been shown to affect various types of cells and cellular processes . For example, they have been associated with changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related pyrazole derivatives have been shown to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone at different dosages in animal models have not been reported yet. Related pyrazole derivatives have been studied for their effects at different dosages .

Metabolic Pathways

Related pyrazole derivatives have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Related pyrazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Related pyrazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Biologische Aktivität

Phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group linked to a piperazine moiety, which is further substituted with a pyridazine and a pyrazole ring. The structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases, which are critical for cell signaling and proliferation. For instance, derivatives with similar structures have been investigated for their potential as Aurora kinase inhibitors, which play significant roles in mitosis and cancer progression .

- Receptor Modulation : The presence of the piperazine and pyrazole rings suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters .

Biological Activities

Research indicates that the compound exhibits several biological activities:

Anticancer Activity

Compounds with similar structural motifs have demonstrated significant anticancer properties through various mechanisms including:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth by targeting specific signaling pathways related to cell cycle regulation.

Anti-inflammatory Effects

The pyrazole derivatives are often associated with anti-inflammatory activities. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several studies have explored the biological activity of this compound or its analogs:

- Aurora Kinase Inhibition : A study highlighted the design of pyrazole-based inhibitors that selectively target Aurora kinases. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Antidepressant-like Effects : Another investigation into similar piperazine derivatives suggested potential antidepressant-like effects through modulation of serotonergic pathways .

Comparative Analysis

To better understand the activity of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Aurora kinase inhibitor |

| Compound B | Structure B | Anti-inflammatory |

| Compound C | Structure C | Antidepressant-like |

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Phenyl(4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has demonstrated potent antiparasitic properties, particularly against Leishmania aethiopica and Plasmodium berghei . In vitro studies have shown that it exhibits superior activity compared to standard drugs such as miltefosine and amphotericin B deoxycholate, with antipromastigote activity being 174-fold and 2.6-fold more effective, respectively.

Biochemical Interaction Studies

Research indicates that derivatives of pyrazole compounds interact with various enzymes and proteins, affecting cellular processes. The biochemical properties of this compound have been studied for their effects on cellular signaling pathways and metabolic processes .

Pharmacokinetics

Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics in biological systems. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological profile.

Cellular Effects

This compound has been shown to affect various cell types in laboratory settings. Its effects include inducing apoptosis in malignant cells and modulating immune responses .

Case Study 1: Antileishmanial Activity

A study conducted on the efficacy of this compound against Leishmania aethiopica demonstrated significant reductions in parasite load in treated models compared to controls. The study highlighted its potential as a therapeutic agent for leishmaniasis.

Case Study 2: In Vivo Efficacy Against Malaria

In another investigation focusing on Plasmodium berghei-infected mice, treatment with this compound resulted in marked improvements in survival rates and reductions in parasitemia levels compared to untreated groups. These findings suggest its promising role as an antimalarial drug candidate .

Eigenschaften

IUPAC Name |

phenyl-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-15-16(2)24-27(17(15)3)20-10-9-19(22-23-20)25-11-13-26(14-12-25)21(28)18-7-5-4-6-8-18/h4-10H,11-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSUZBWQNHLFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.